molecular formula C9H7Cl2N3O2 B13824121 Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate CAS No. 41196-04-7

Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate

Cat. No.: B13824121
CAS No.: 41196-04-7
M. Wt: 260.07 g/mol
InChI Key: CQKXCYIZADLCEG-UHFFFAOYSA-N
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Description

Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate is a chemical compound with the molecular formula C10H8Cl2N2O2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate typically involves the condensation of 5,6-dichloro-1H-benzo[d]imidazole with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the

Biological Activity

Methyl 5,6-dichloro-1H-benzo[d]imidazol-2-ylcarbamate (CAS No. 41196-04-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₉H₇Cl₂N₃O₂
  • Molecular Weight : 260.08 g/mol
  • Density : 1.641 g/cm³
  • Refractive Index : 1.717

Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of this compound. In vitro studies have shown efficacy against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Acinetobacter baumannii4 µg/mL
Pseudomonas aeruginosa8 µg/mL
Escherichia coli16 µg/mL

These findings indicate that the compound could be a candidate for further development as an antibacterial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have revealed that this compound possesses selective toxicity towards cancer cells while sparing normal cells.

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
Normal Human Fibroblasts>50

This selective cytotoxicity suggests potential applications in cancer therapy.

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    A study published in the Journal of Medicinal Chemistry examined the antibacterial properties of several benzimidazole derivatives, including this compound. The results indicated significant activity against multi-drug resistant strains, supporting the need for further investigation into its mechanism of action .
  • Cytotoxic Effects on Cancer Cells :
    In a separate study focusing on the cytotoxic effects of benzimidazole derivatives on various cancer cell lines, this compound showed promising results with low IC₅₀ values in HeLa and MCF-7 cells. This suggests potential as a lead compound for developing new anticancer therapies .

Properties

CAS No.

41196-04-7

Molecular Formula

C9H7Cl2N3O2

Molecular Weight

260.07 g/mol

IUPAC Name

methyl N-(5,6-dichloro-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C9H7Cl2N3O2/c1-16-9(15)14-8-12-6-2-4(10)5(11)3-7(6)13-8/h2-3H,1H3,(H2,12,13,14,15)

InChI Key

CQKXCYIZADLCEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=CC(=C(C=C2N1)Cl)Cl

Origin of Product

United States

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